molecular formula C19H18F2N4O B2368904 N1-(2,4-difluorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide CAS No. 882256-43-1

N1-(2,4-difluorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide

Cat. No.: B2368904
CAS No.: 882256-43-1
M. Wt: 356.377
InChI Key: MRSKWBNJBBYCKB-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-difluorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate halogenated precursors.

    Coupling with the Difluorophenyl Group: The final step involves coupling the indole-piperazine intermediate with a 2,4-difluorophenyl derivative using amide bond formation techniques, such as using carbodiimides or other coupling reagents.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents, organometallic compounds, and strong acids or bases are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2,4-difluorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,4-difluorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide: Known for its unique combination of indole and piperazine moieties.

    N-(2,4-dichlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide: Similar structure but with chlorine atoms instead of fluorine, which may alter its reactivity and biological activity.

    N-(2,4-dimethylphenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide: Contains methyl groups, potentially affecting its steric and electronic properties.

Uniqueness

The presence of fluorine atoms in this compound can significantly influence its chemical and biological properties, such as increasing its metabolic stability and altering its interaction with biological targets.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O/c20-13-4-5-17(15(21)12-13)23-19(26)25-10-8-24(9-11-25)18-3-1-2-16-14(18)6-7-22-16/h1-7,12,22H,8-11H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSKWBNJBBYCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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